molecular formula C13H11N3O B2567752 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 1921494-74-7

3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B2567752
CAS No.: 1921494-74-7
M. Wt: 225.251
InChI Key: ZZROBFCAXIFQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a high-purity, research-grade chemical compound provided for scientific investigation. This small molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry and drug discovery known for its versatile biological activities and significant photophysical properties . This compound is of particular interest in early-stage drug discovery for its potential as an antimicrobial scaffold . Pyrazolo[1,5-a]pyrimidin-7-one derivatives have been identified through high-throughput whole-cell screening as potential antituberculosis leads, showing promising activity against Mycobacterium tuberculosis (Mtb) H37Rv . Furthermore, this chemical class has demonstrated promising in vitro and in vivo potential as anti-MRSA (Methicillin-resistant Staphylococcus aureus ) agents . Beyond antimicrobial applications, the rigid, planar pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in targeted cancer therapy . Compounds based on this scaffold act as potent protein kinase inhibitors (PKIs), capable of inhibiting key kinases such as CDK2, which is a crucial regulator of cell cycle progression . The core structure allows for versatile structural modifications, enabling researchers to explore structure-activity relationships (SAR) and fine-tune pharmacological properties . The synthetic route for this class of compounds typically involves efficient cyclocondensation reactions, such as between β-enaminones and 3-aminopyrazoles, often employing green chemistry principles and microwave irradiation to optimize yield and efficiency . Applications: • Lead compound in antimicrobial and antitubercular research • Scaffold for the development of protein kinase inhibitors in oncology • Core structure for SAR and medicinal chemistry optimization studies Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-8-14-16-11(7-12(17)15-13(9)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROBFCAXIFQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2NC(=O)C=C(N2N=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1921494-74-7
Record name 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Chemical Reactions Analysis

3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Antitubercular Activity

One of the most notable applications of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is its potential as an antitubercular agent. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising activity against Mycobacterium tuberculosis. A study identified this compound through high-throughput screening and highlighted its ability to inhibit Mtb growth within macrophages without significant cytotoxicity .

Key Findings:

  • The compound operates through mechanisms distinct from those targeting cell wall biosynthesis or iron uptake, which are common pathways for other antitubercular agents.
  • Structural modifications to the core scaffold have led to enhanced antitubercular activity, suggesting that further analog synthesis could yield more potent compounds .

Synthesis and Structural Elucidation

The synthesis of this compound involves multi-component reactions that allow for the generation of various analogs with potential therapeutic properties. Recent studies have employed one-pot synthesis techniques that streamline the production of this compound and its derivatives .

Synthesis Overview:

StepDescription
1Combine 3-methyl-1H-pyrazol-5(4H)-one with substituted phenyl amines and aldehydes in methanol.
2Reflux the mixture for several hours until the reaction completes.
3Isolate and purify the resulting dipyrazolopyrimidine products.

Potential in Cancer Therapy

Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may also possess anticancer properties. The unique structural attributes of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, studies have suggested their role in inhibiting specific kinases that are crucial for tumor growth and survival .

Mechanism Insights:

  • Compounds derived from this scaffold have shown to disrupt signaling pathways associated with cancer cell proliferation.
  • The ability to modulate these pathways positions this compound as a candidate for further investigation in oncology .

Other Biological Activities

Beyond antitubercular and anticancer applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory and analgesic properties. These compounds can inhibit enzymes involved in inflammatory processes, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Regioselectivity

The position of substituents on the pyrazolo[1,5-a]pyrimidinone core significantly impacts both synthetic pathways and biological activity.

Compound Name Substituents Key Synthetic Method Regioselectivity Notes Reference
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one C2 methyl, C5 methyl Condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate Forms 7-one isomer exclusively due to steric and electronic factors
3-Iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one C3 iodine, C7 trifluoromethyl Halogenation of pyrazolo[1,5-a]pyrimidin-5-one using NIS C3 halogenation enables Suzuki-Miyaura cross-coupling
3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one C3 aryl, C7 trifluoromethyl Suzuki-Miyaura coupling with XPhosPdG2/XPhos catalyst Avoids debromination due to optimized catalyst system

Key Insight : The C7 trifluoromethyl group in analogues (e.g., ) enhances metabolic stability compared to the phenyl group in the target compound, but may reduce π-π interactions in target binding .

Condensation vs. Cross-Coupling
  • Condensation: The target compound is synthesized via condensation of 3-aminopyrazole with 1,3-dicarbonyl derivatives, a method also used for 7-trifluoromethyl analogues .
  • Cross-Coupling : Derivatives like 3-aryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one are synthesized via Suzuki-Miyaura reactions, requiring specialized catalysts (e.g., XPhosPdG2) to prevent debromination .
Halogenation and Functionalization

Physicochemical Properties

Property 3-Methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Molecular Weight (g/mol) 237.27 177.20 243.19
LogP (Predicted) ~2.1 ~1.8 ~2.5 (due to CF3 group)
Hydrogen Bond Acceptors 3 3 3

Key Insight : The trifluoromethyl group increases lipophilicity (LogP) but may reduce aqueous solubility compared to phenyl or methyl substituents.

Biological Activity

3-Methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Antiviral Activity

A series of studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-one exhibit potent inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In particular, the compound has shown promising results in enzymatic assays, indicating its potential as an antiviral agent .

CompoundIC50 (µM)Target
3-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one0.85HCV NS5B

Antitubercular Activity

Research has identified this compound as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed that this compound could inhibit bacterial growth effectively. The mechanism of action appears to be distinct from traditional antibiotics, as it does not interfere with cell wall biosynthesis or iron uptake pathways .

CompoundMIC (µg/mL)Activity
3-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one2.0Anti-Mtb

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The structure-activity relationship studies indicated that modifications at specific positions on the pyrazolo ring could enhance potency against cancer cells while reducing cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have provided insights into how structural modifications can influence biological activity. For example:

  • Methyl Substituents : The presence of methyl groups at specific positions enhances the binding affinity to biological targets.
  • Phenyl Groups : Variations in the phenyl substituent can lead to significant changes in activity; for instance, introducing electron-withdrawing groups can improve inhibitory effects against certain enzymes.

Table: Summary of SAR Findings

ModificationEffect on Activity
Methyl at C3Increased potency against HCV
Trifluoromethyl at C7Enhanced antitubercular activity
Halogenated phenyl groupsImproved anticancer efficacy

Case Studies

  • Antiviral Efficacy : A study highlighted the efficacy of 3-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one in reducing viral load in HCV-infected cell lines by more than 70% when administered at low concentrations.
  • Antitubercular Screening : In an experimental model using infected macrophages, the compound demonstrated a significant reduction in Mtb replication rates compared to untreated controls.

Q & A

Q. What synthetic methodologies are recommended for functionalizing the pyrazolo[1,5-a]pyrimidin-5-one scaffold?

The Suzuki–Miyaura cross-coupling reaction is a robust method for C3-arylation. Using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, aryl/heteroaryl boronic acids can be coupled with a tandem catalyst system (XPhosPdG2/XPhos) to suppress debromination side reactions . For C5-arylation, activation of the lactam C–O bond with PyBroP is critical prior to coupling, achieving yields >80% under standard Suzuki conditions .

Q. How can the regioselectivity of pyrazolo[1,5-a]pyrimidin-5-one derivatives be confirmed experimentally?

Nuclear Overhauser Effect (NOE) difference NMR experiments are key. For example, proximity between the methyl group and 6-H proton in derivatives synthesized from ethyl acetoacetate confirmed regioselectivity in cyclization reactions . X-ray crystallography (e.g., SHELXL refinement) provides unambiguous structural validation, as demonstrated for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl derivatives .

Q. What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidin-5-one derivatives?

  • Elemental analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+ for C13H11N5O: 254.1039 observed vs. 254.1042 calculated) .
  • 1H/13C NMR : Assign proton environments (e.g., distinguishing pyrazole vs. pyrimidine ring protons) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for 3-methyl-7-phenyl derivatives is limited, structurally similar analogs (e.g., 3-ethyl-7-methyl variants) show acute oral toxicity (LD50 > 300 mg/kg) and skin/eye irritation risks. Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow waste disposal guidelines per OSHA HCS .

Advanced Research Questions

Q. How can contradictory regiochemical outcomes in pyrazolo[1,5-a]pyrimidin-5-one synthesis be resolved?

Case study: Hori et al. (1983) reported ethyl acetoacetate reacting with 3-amino-5-methyl-pyrazole to yield 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one (23), not the 2,7-dimethyl isomer (24). This is attributed to steric and electronic factors favoring cyclization at the less hindered carbonyl position. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. What strategies enable dual functionalization (C3 and C5) of pyrazolo[1,5-a]pyrimidin-5-one?

Sequential coupling is effective:

C3-arylation : Use Suzuki–Miyaura with XPhosPdG2 to avoid debromination .

C5-arylation : Activate the lactam oxygen with PyBroP, enabling cross-coupling with aryl boronic acids .
Example: 3,5-diarylated derivatives achieved 85–92% yields using this approach .

Q. How do crystallographic challenges (e.g., twinning, low resolution) impact structural refinement?

SHELXL accommodates high-resolution (<1.0 Å) or twinned data via HKLF5 format. For low-resolution data, restraints on bond lengths/angles and TLS parameterization improve refinement. Case study: A 2022 structure (R factor = 0.055) required 17.0 data-to-parameter ratios to resolve disorder in the trifluoromethyl group .

Q. What computational tools predict the biological activity of pyrazolo[1,5-a]pyrimidin-5-one derivatives?

  • Molecular docking (AutoDock Vina) : Screen against targets like monoamine oxidase B (MAO-B; IC50 < 10 µM observed for some derivatives) .
  • QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate with antitrypanosomal or kinase inhibitory activity .

Q. How can in silico toxicity assessment address gaps in experimental data?

Tools like ProTox-II or ADMETLab 2.0 predict:

  • Oral toxicity : LD50 values (e.g., 250–500 mg/kg for analogs) .
  • Mutagenicity : Ames test alerts for nitro-containing derivatives .
    Validate with zebrafish embryo assays (EC50 for developmental toxicity) .

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